molecular formula C20H38O2Sn B14320797 Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- CAS No. 109669-44-5

Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-

Cat. No.: B14320797
CAS No.: 109669-44-5
M. Wt: 429.2 g/mol
InChI Key: RRJNAVBJQXRMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is an organotin compound with the molecular formula C17H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.

Preparation Methods

The synthesis of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- typically involves the reaction of tributyltin hydride with 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propyne under specific conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- undergoes various types of chemical reactions, including:

    Reduction: It acts as a radical reducing agent due to the weak bond between tin and hydrogen.

    Substitution: The compound can participate in substitution reactions where the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group is replaced by other functional groups.

    Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include radical initiators like AIBN and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is widely used in scientific research, particularly in organic chemistry. Its applications include:

Mechanism of Action

The mechanism of action of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- can be compared with other similar organotin compounds, such as:

The uniqueness of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- lies in its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

CAS No.

109669-44-5

Molecular Formula

C20H38O2Sn

Molecular Weight

429.2 g/mol

IUPAC Name

tributyl-[3-(oxan-2-yloxy)prop-1-ynyl]stannane

InChI

InChI=1S/C8H11O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,3-7H2;3*1,3-4H2,2H3;

InChI Key

RRJNAVBJQXRMJB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CCOC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.